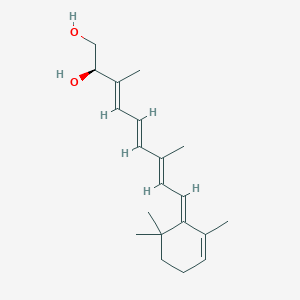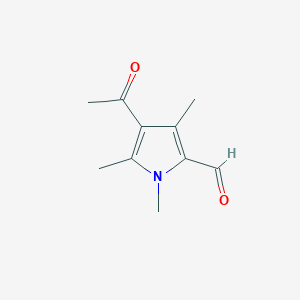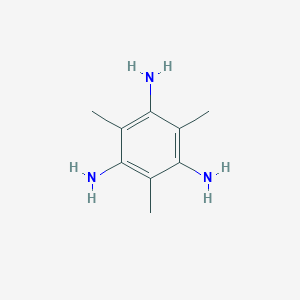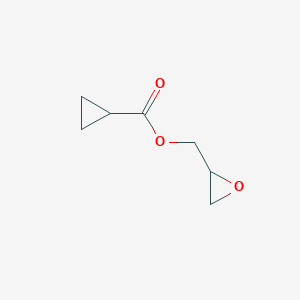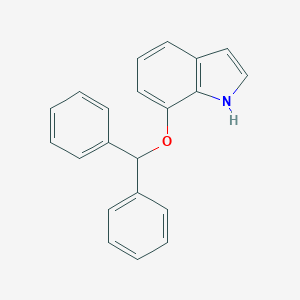
7-(benzhydryloxy)-1H-indole
Vue d'ensemble
Description
7-(Benzhydryloxy)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with biological activity. Indole itself is known to play a role in bacterial biofilms and can influence the virulence of certain pathogens, such as Pseudomonas aeruginosa, by altering gene expression and affecting the production of virulence factors .
Synthesis Analysis
The synthesis of 7-hydroxyindoles, which are closely related to 7-(benzhydryloxy)-1
Applications De Recherche Scientifique
Synthesis and Functionalization
- Synthesis Techniques : The synthesis of 7-alkoxyindoles, including those protected by benzhydryl groups like 7-(benzhydryloxy)-1H-indole, involves the reaction of protected 2-nitrophenols with vinylmagnesium bromide. This technique is significant for producing high yields and facilitating subsequent transformations of the 7-hydroxy function (Dobson, Todd, & Gilmore, 1991).
- Functionalization of Nitrogen Heterocycles : An innovative method for the functionalization of indoles at the 7-position through iridium-catalyzed, silyl-directed C-H borylation has been reported. This method is applicable to a variety of substituted indoles, demonstrating the versatility in manipulating the 7-(benzhydryloxy)-1H-indole structure (Robbins, Boebel, & Hartwig, 2010).
Biochemical and Pharmacological Studies
- Antivirulence Properties : Indole and its derivatives, including 7-hydroxyindole (a compound related to 7-(benzhydryloxy)-1H-indole), have been found to diminish the virulence of Pseudomonas aeruginosa. These compounds impact gene expression related to virulence factors and enhance antibiotic resistance, suggesting potential applications in novel antivirulence strategies (Lee et al., 2008).
- Chemical Reactivity Studies : Investigations into the nucleophilic reactivities of various indoles, including those with benzhydryl cations, help understand their chemical behavior and potential applications in synthesis and drug development (Lakhdar et al., 2006).
Materials Science and Chemistry
- Structural Analysis of Derivatives : The structural analysis of novel indole derivatives, which could include modifications like 7-(benzhydryloxy)-1H-indole, has been conducted using techniques like X-ray diffraction and spectroscopic studies. These investigations are crucial for understanding the properties and potential applications of these compounds in various fields (Tariq et al., 2020).
Miscellaneous Applications
- Electrochemical Studies : Electrochemical oxidation studies of indolic compounds, including those with structures similar to 7-(benzhydryloxy)-1H-indole, provide insights into their behavior and potential applications in electrochemistry and material sciences (Enache & Oliveira‐Brett, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
7-benzhydryloxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-3-8-17(9-4-1)21(18-10-5-2-6-11-18)23-19-13-7-12-16-14-15-22-20(16)19/h1-15,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLOKVULVVFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC4=C3NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567611 | |
| Record name | 7-(Diphenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzhydryloxy)-1H-indole | |
CAS RN |
135328-49-3 | |
| Record name | 7-(Diphenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

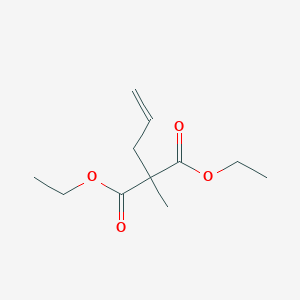
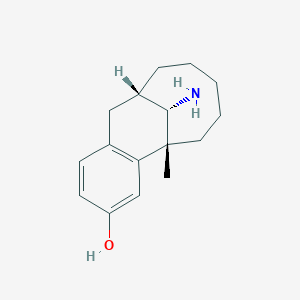
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
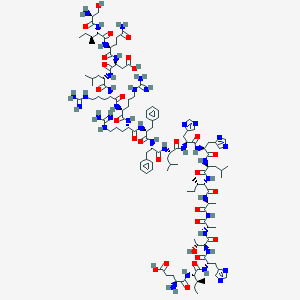
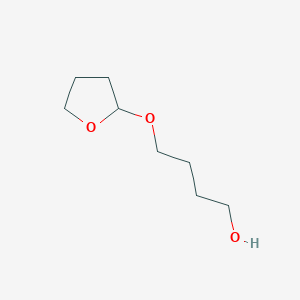
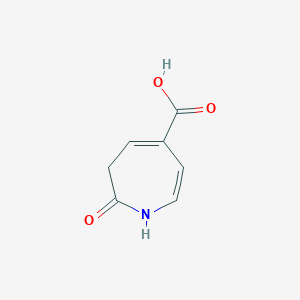
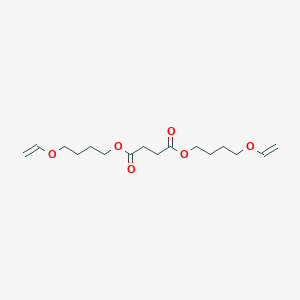
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
